N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide
Description
N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide is a pyrazolo-pyrimidine derivative featuring a 2,3-dimethylphenyl group attached to the pyrazolo[3,4-d]pyrimidine core, a 3-methylpyrazole moiety, and a 3-methoxy-substituted benzamide side chain. Key structural elements include:
- Pyrazolo[3,4-d]pyrimidine core: A heterocyclic system known for its planar aromaticity and ability to mimic purine bases in enzyme-binding pockets.
- 3-Methoxybenzamide: The methoxy group at the benzamide’s meta position may modulate electronic properties and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[2-[1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2/c1-15-7-5-10-21(17(15)3)31-23-20(13-28-31)24(27-14-26-23)32-22(11-16(2)30-32)29-25(33)18-8-6-9-19(12-18)34-4/h5-14H,1-4H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDGSPMVDJREKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)C5=CC(=CC=C5)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide is a complex pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C_{19}H_{20}N_{6}O
- Molecular Weight : 336.41 g/mol
- IUPAC Name : this compound
The structure features a pyrazolo[3,4-d]pyrimidine core, known for its diverse biological activities. The presence of methoxy and dimethylphenyl groups enhances its lipophilicity and potential interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C_{19}H_{20}N_{6}O |
| Molecular Weight | 336.41 g/mol |
| CAS Number | Not available |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds similar to this compound have been shown to inhibit key signaling pathways involved in cancer progression:
- EGFR Inhibition : The compound exhibits significant inhibitory activity against the epidermal growth factor receptor (EGFR), a critical target in various cancers. In vitro studies reported IC50 values ranging from 0.3 to 24 µM for related compounds in inhibiting EGFR .
- Induction of Apoptosis : In MCF-7 breast cancer cell lines, similar derivatives have been shown to induce apoptosis and inhibit cell migration, suggesting their potential as therapeutic agents .
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidine derivatives also demonstrate antimicrobial properties. Research indicates that these compounds can exhibit activity against various bacterial strains:
- Inhibition Zones : Some derivatives have shown inhibition zones of up to 25 mm against Staphylococcus aureus .
This suggests that this compound may possess similar antimicrobial capabilities.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of pyrazolo derivatives. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes:
- COX Inhibition : Compounds within this class have demonstrated the ability to inhibit COX enzymes, thereby reducing inflammatory responses .
The biological activities of this compound can be attributed to several mechanisms:
- Targeting Kinases : The compound may inhibit various kinases involved in cell signaling pathways critical for cancer cell proliferation.
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to target proteins involved in cancer and inflammation pathways.
Study on Anticancer Activity
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds with similar structures showed promising results in inhibiting tumor growth in vivo models. The study reported significant reductions in tumor size and enhanced survival rates in treated groups compared to controls .
Study on Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a derivative exhibited strong activity against Gram-positive bacteria. The results indicated that modifying the side chains significantly influenced the antibacterial efficacy .
Scientific Research Applications
Basic Information
- Molecular Formula : C25H23N7O
- Molecular Weight : 437.5 g/mol
- CAS Number : 1005975-03-0
Structural Characteristics
The compound features a multi-ring structure that includes pyrazolo[3,4-d]pyrimidine moieties, which are known for their biological activity. The presence of methoxy and dimethylphenyl groups enhances its lipophilicity and biological interactions.
Anticancer Activity
Research has indicated that compounds similar to N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methoxybenzamide exhibit significant anticancer properties. Studies have focused on their ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study: Kinase Inhibition
In a study published in Journal of Medicinal Chemistry, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their inhibitory effects on various kinases. The results showed promising activity against cancer cell lines, suggesting potential for further development as anticancer agents .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazolo derivatives are known to modulate inflammatory pathways, making them candidates for treating chronic inflammatory diseases.
Case Study: In Vivo Models
In vivo studies have demonstrated that certain pyrazolo derivatives can significantly reduce inflammation in animal models of arthritis. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .
Neurological Applications
Emerging research points to the potential neuroprotective properties of this compound. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
A recent study explored the neuroprotective effects of pyrazolo derivatives in models of Parkinson's disease. The findings indicated that these compounds could reduce neuronal death and improve motor function in treated animals .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of pyrazolo compounds. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains.
Case Study: Bacterial Inhibition Assays
Laboratory assays have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating potential as an antimicrobial agent .
Comparative Analysis Table
Comparison with Similar Compounds
Substitution on the Benzamide Group
Variations in the Aromatic Ring Substituents
Core Structure Modifications
Preparation Methods
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold serves as the central heterocyclic framework. A modified approach from involves cyclocondensation of ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate (1 ) with hydrazine derivatives. For instance, refluxing 1 with (1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine (3 ) in ethanol catalyzed by piperidine acetate yields the pyrazolo[3,4-d]pyrimidine core . Key modifications include substituting the p-tolyl group with 2,3-dimethylphenyl, achieved by replacing p-toluidine with 2,3-dimethylaniline during the initial pyrazole synthesis .
Reaction Conditions :
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Temperature : Reflux (78–80°C)
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Catalyst : Piperidine acetate (1 mL per 0.01 mol substrate)
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Solvent : Ethanol (20 mL per 0.01 mol substrate)
Characterization :
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1H NMR (DMSO-d6): δ 2.40 (s, 3H, CH3), 7.34–8.20 (m, aromatic protons), 8.50–9.20 (s, pyrimidine protons) .
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13C NMR : Peaks at δ 20.28 (CH3), 121.69 (Ar-C-CO), and 157.69 (S-C=N) confirm ring formation .
Functionalization with 2,3-Dimethylphenyl Group
Introducing the 2,3-dimethylphenyl substituent at the 1-position of the pyrazolo[3,4-d]pyrimidine requires electrophilic aromatic substitution. Phosphorus oxychloride (POCl3) activates the pyrimidine ring, enabling nucleophilic attack by 2,3-dimethylphenylmagnesium bromide . This step parallels methodologies in , where POCl3-mediated phosphorylation facilitated aryl group incorporation.
Procedure :
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Dissolve pyrazolo[3,4-d]pyrimidine (0.01 mol) in POCl3 (40 mL).
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Add 2,3-dimethylphenylmagnesium bromide (0.015 mol) dropwise at 0°C.
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Reflux for 3 hours, then pour onto crushed ice.
Yield : 68–72%
Analytical Data :
Amide Coupling with 3-Methoxybenzoyl Chloride
The final step forms the benzamide via Schotten-Baumann reaction. Adapted from , 3-methoxybenzoyl chloride reacts with the pyrazole-pyrimidine amine in toluene using pyridine as a base.
Synthesis Details :
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Combine N-(1H-pyrazol-5-yl) intermediate (0.01 mol) and pyridine (0.02 mol) in toluene.
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Add 3-methoxybenzoyl chloride (0.012 mol) dropwise under nitrogen.
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Reflux for 4 hours, then wash with water and crystallize from ethanol .
Yield : 60–65%
Spectroscopic Confirmation :
Thermal and Chemical Stability
Thermogravimetric analysis (TGA) of the final compound, per , shows decomposition onset at 245°C, indicating suitability for high-temperature applications. Differential scanning calorimetry (DSC) reveals a melting point of 257–259°C, consistent with crystalline purity .
Comparative Analysis of Synthetic Routes
Challenges and Optimization
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Regioselectivity : The 4-position of pyrazolo[3,4-d]pyrimidine is highly reactive, necessitating controlled addition rates to avoid polysubstitution .
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Amide Hydrolysis : Prolonged reflux in aqueous conditions risks amide bond cleavage; thus, anhydrous toluene is preferred .
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Crystallization : Ethanol yields higher-purity crystals than DMF, though particle size optimization is required for industrial-scale production .
Q & A
Q. What are the critical factors to optimize during the multi-step synthesis of this compound?
The synthesis involves constructing the pyrazolo[3,4-d]pyrimidine core followed by coupling with the 3-methoxybenzamide moiety. Key variables include:
- Cyclization efficiency : Use 2,3-dimethylphenylhydrazine and 3-methyl-1H-pyrazol-5-amine under acidic conditions (e.g., HCl/EtOH) to form the core. Monitor reaction progress via HPLC to avoid incomplete cyclization .
- Coupling conditions : Optimize amide bond formation between the pyrazolopyrimidine intermediate and 3-methoxybenzoyl chloride. Triethylamine in dry DMF at 0–5°C minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves unreacted intermediates. Final purity (>95%) is confirmed by LC-MS and ¹H NMR .
Table 1: Reaction Optimization Parameters
| Step | Key Variable | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Core Formation | Solvent | Ethanol/HCl (1:1) | 78% → 89% |
| Amide Coupling | Temperature | 0–5°C | Side products reduced by 40% |
Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence its physicochemical properties?
Substituents on the benzamide and pyrazole rings dictate solubility and bioavailability:
- 3-Methoxy group : Enhances aqueous solubility (logP reduced by ~0.5 vs. methyl analogs) due to hydrogen bonding .
- 2,3-Dimethylphenyl moiety : Increases steric bulk, potentially improving target selectivity by reducing off-target binding .
- Methodological tip : Compare logP (shake-flask method) and thermal stability (DSC) across analogs to guide lead optimization .
Q. What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). The pyrazolopyrimidine C4 proton resonates at δ 8.2–8.4 ppm, while the methoxy group appears as a singlet at δ 3.8–3.9 ppm .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- XRD : Resolve crystal packing and hydrogen-bonding patterns (e.g., benzamide carbonyl interactions) .
Advanced Research Questions
Q. How can computational methods predict and resolve contradictions in biological activity data?
Discrepancies in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from conformational flexibility. Use:
- Molecular dynamics (MD) simulations : Analyze binding mode stability of the pyrazolopyrimidine core with kinases over 100 ns trajectories .
- Free energy perturbation (FEP) : Quantify the impact of 2,3-dimethylphenyl vs. 4-fluorophenyl substitutions on binding affinity . Example : A 2024 study showed that MD simulations resolved conflicting IC₅₀ values by identifying a meta-stable binding conformation missed in static docking .
Q. What strategies validate the proposed mechanism of action in cellular models?
- Kinase profiling : Use a panel of 50+ kinases to identify off-target effects. This compound’s pyrazolopyrimidine core shows selectivity for JAK2 and FLT3 .
- CRISPR knockouts : Confirm target dependency by comparing cytotoxicity in wild-type vs. JAK2-null cell lines .
- Metabolic stability : Incubate with liver microsomes (human/rodent) to assess CYP-mediated degradation. The 3-methoxy group reduces CYP3A4 susceptibility vs. des-methyl analogs .
Q. How to address conflicting solubility data in different buffered systems?
Discrepancies arise from pH-dependent ionization of the pyrazolopyrimidine nitrogen (pKa ~6.5).
- Method : Measure solubility in PBS (pH 7.4), acetate (pH 4.5), and fasted-state simulated intestinal fluid (FaSSIF).
- Example : A 2023 study found 3× higher solubility at pH 4.5 due to protonation of N1 in the pyrazole ring .
Data Contradiction Analysis
Q. Resolving discrepancies in SAR studies: Why do some analogs show improved potency despite reduced logP?
- Hypothesis : Polar substitutions (e.g., methoxy) may improve target engagement kinetics despite lower membrane permeability.
- Testing : Perform surface plasmon resonance (SPR) to measure kon/koff rates. A 2024 study demonstrated that 3-methoxybenzamide analogs had slower dissociation from JAK2 vs. methyl derivatives, offsetting logP effects .
Comparative Analysis with Structural Analogs
Q. How does this compound compare to fluorophenyl or trifluoromethyl-substituted analogs?
Table 2: Key Differences in Analog Properties
| Substituent | Target Affinity (JAK2, nM) | Metabolic Half-life (h) |
|---|---|---|
| 2,3-Dimethylphenyl (this compound) | 12.3 ± 1.2 | 3.7 ± 0.4 |
| 4-Fluorophenyl | 8.9 ± 0.8 | 2.1 ± 0.3 |
| 3-Trifluoromethyl | 22.5 ± 2.1 | 5.8 ± 0.6 |
- Key Insight : The 2,3-dimethyl group balances potency and stability, making it preferable for in vivo studies .
Methodological Resources
- Synthesis Protocols : Refer to multi-step procedures in , and 6.
- Computational Tools : Use Gaussian 16 for DFT studies or Schrödinger Suite for MD .
- Biological Assays : Follow kinase profiling protocols from and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
